molecular formula C26H27NO8 B384700 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B384700
M. Wt: 481.5g/mol
InChI Key: LQMBLJCQHSBZPF-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, a dimethoxyphenyl group, and a tetrahydrofuran moiety, making it an interesting subject for chemical research and potential pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced using suitable reagents like dimethoxybenzene and a strong electrophile.

    Formation of the Pyrrol-2-one Core: This can be synthesized through a condensation reaction involving an amine and a diketone, followed by cyclization.

    Attachment of the Tetrahydrofuran Moiety: This step might involve the use of tetrahydrofuran derivatives in a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules like proteins and nucleic acids. Its structural features could make it a candidate for enzyme inhibition studies or as a probe in biochemical assays.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its structural complexity suggests potential activity as a therapeutic agent, possibly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which are not commonly found together in a single molecule

Properties

Molecular Formula

C26H27NO8

Molecular Weight

481.5g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(2,4-dimethoxyphenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H27NO8/c1-31-16-6-7-18(20(13-16)32-2)23-22(25(29)26(30)27(23)14-17-4-3-9-33-17)24(28)15-5-8-19-21(12-15)35-11-10-34-19/h5-8,12-13,17,23,28H,3-4,9-11,14H2,1-2H3/b24-22+

InChI Key

LQMBLJCQHSBZPF-ZNTNEXAZSA-N

SMILES

COC1=CC(=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5CCCO5)OC

Isomeric SMILES

COC1=CC(=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CC5CCCO5)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5CCCO5)OC

Origin of Product

United States

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